molecular formula C10H6F4O2 B13599932 1,1,2,2-tetrafluoro-2,3-dihydro-1H-indene-5-carboxylicacid

1,1,2,2-tetrafluoro-2,3-dihydro-1H-indene-5-carboxylicacid

Cat. No.: B13599932
M. Wt: 234.15 g/mol
InChI Key: MVAZEQSKQRKIRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,1,2,2-tetrafluoro-2,3-dihydro-1H-indene-5-carboxylic acid is a fluorinated organic compound. The presence of multiple fluorine atoms in its structure imparts unique chemical properties, making it a subject of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1,2,2-tetrafluoro-2,3-dihydro-1H-indene-5-carboxylic acid typically involves the fluorination of precursor compounds under controlled conditions. One common method involves the use of fluorinating agents such as sulfur tetrafluoride (SF4) or diethylaminosulfur trifluoride (DAST) to introduce fluorine atoms into the indene structure. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the highly reactive fluorinating agents. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

1,1,2,2-tetrafluoro-2,3-dihydro-1H-indene-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.

    Substitution: Fluorine atoms can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

1,1,2,2-tetrafluoro-2,3-dihydro-1H-indene-5-carboxylic acid has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development due to its unique chemical properties.

    Industry: Utilized in the production of specialty chemicals and materials with enhanced properties, such as increased stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 1,1,2,2-tetrafluoro-2,3-dihydro-1H-indene-5-carboxylic acid involves its interaction with molecular targets and pathways. The fluorine atoms in the compound can influence its reactivity and binding affinity to various biological targets. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    1,1,2,2-tetrafluoroethyl 2,2,2-trifluoroethyl ether: Another fluorinated compound with similar applications in chemistry and industry.

    2,2,3,3-tetrafluoro-1H-indene: A structurally related compound with different fluorination patterns.

Uniqueness

1,1,2,2-tetrafluoro-2,3-dihydro-1H-indene-5-carboxylic acid is unique due to its specific arrangement of fluorine atoms and the presence of a carboxylic acid group. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various applications.

Properties

Molecular Formula

C10H6F4O2

Molecular Weight

234.15 g/mol

IUPAC Name

1,1,2,2-tetrafluoro-3H-indene-5-carboxylic acid

InChI

InChI=1S/C10H6F4O2/c11-9(12)4-6-3-5(8(15)16)1-2-7(6)10(9,13)14/h1-3H,4H2,(H,15,16)

InChI Key

MVAZEQSKQRKIRJ-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C=CC(=C2)C(=O)O)C(C1(F)F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.